molecular formula C8H9NOS B13106511 5-(Thiophen-3-yl)pyrrolidin-2-one

5-(Thiophen-3-yl)pyrrolidin-2-one

Cat. No.: B13106511
M. Wt: 167.23 g/mol
InChI Key: MYKSGTIRCNVZNL-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)pyrrolidin-2-one (CAS: See COA

Properties

IUPAC Name

5-thiophen-3-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8-2-1-7(9-8)6-3-4-11-5-6/h3-5,7H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKSGTIRCNVZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for 5-(Thiophen-3-yl)pyrrolidin-2-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-(Thiophen-3-yl)pyrrolidin-2-one can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

6-(Thiophen-2-yl)pyridazin-3(2H)-one
  • Structure: Replaces the pyrrolidinone core with a pyridazinone ring (six-membered, unsaturated lactam).
  • Electronic Properties: The pyridazinone’s conjugated system increases electron deficiency, altering reactivity in nucleophilic substitutions. Solubility: Pyridazinones generally exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to pyrrolidinones .
5-Methyl-2-pyrrolidone
  • Structure : Features a methyl group at the 5-position instead of thiophen-3-yl.
  • Physical Properties: 5-Methyl-2-pyrrolidone has a lower melting point (≈–10°C) and higher volatility compared to 5-(Thiophen-3-yl)pyrrolidin-2-one, which likely has a higher melting point due to thiophene’s rigid structure .

Thiophene Substitution Position

5-(Thiophen-2-yl)pyrrolidin-2-one (Analog 2o)
  • Structure : Thiophene substituted at the 2-position instead of 3-position.
  • Key Differences :
    • Electronic Effects : ¹H NMR shifts (e.g., δ 7.19 vs. δ 6.95–6.78 in 2o') indicate altered electron distribution due to thiophene regiochemistry.
    • Biological Activity : Substitution position can influence interactions with enzymes or receptors. For example, thiophen-3-yl derivatives may exhibit distinct binding modes in HDAC6 inhibition compared to thiophen-2-yl analogs, as seen in related tetrazole-oxadiazole inhibitors .

Functional Group Additions

2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole
  • Structure : Incorporates a benzo[b]thiophen-3-yl group into a tetrazole-oxadiazole scaffold.
  • Key Differences: Biological Relevance: This compound acts as a selective HDAC6 inhibitor, suggesting that the thiophen-3-yl group may contribute to target specificity. However, the absence of the pyrrolidinone core in this derivative limits direct comparability to 5-(Thiophen-3-yl)pyrrolidin-2-one . Hydrogen Bonding: The tetrazole and oxadiazole groups introduce additional hydrogen-bonding sites absent in the pyrrolidinone analog.

Comparative Data Table

Compound Core Structure Thiophene Position Key Physical/Chemical Properties Biological Relevance
5-(Thiophen-3-yl)pyrrolidin-2-one Pyrrolidin-2-one 3-yl High melting point, moderate solubility Potential HDAC6 modulation
6-(Thiophen-2-yl)pyridazin-3(2H)-one Pyridazinone 2-yl Low solubility, planar structure Unknown
5-Methyl-2-pyrrolidone Pyrrolidin-2-one N/A (methyl) Volatile, hydrophobic Industrial solvent
HDAC6 Inhibitor (Patent Compound) Tetrazole-oxadiazole 3-yl (benzo[b]thiophene) High crystallinity, HDAC6 IC₅₀ ≈ nM range Neuropathy treatment

Mechanistic and Computational Insights

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